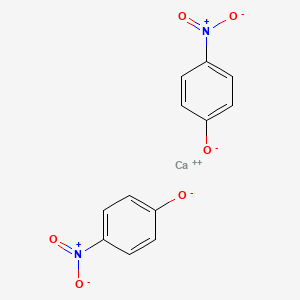
Butyl hydrogen butylphosphonate--europium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl hydrogen butylphosphonate–europium (1/1) is a chemical compound that combines the properties of butyl hydrogen butylphosphonate and europium. Europium is a lanthanide metal known for its unique luminescent properties, making it valuable in various scientific and industrial applications. The compound’s structure allows it to exhibit specific chemical behaviors that are useful in research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl hydrogen butylphosphonate–europium (1/1) typically involves the reaction of butyl hydrogen butylphosphonate with europium salts. The process may include the following steps:
Preparation of Butyl Hydrogen Butylphosphonate: This involves the reaction of butyl alcohol with phosphonic acid under controlled conditions to form butyl hydrogen butylphosphonate.
Reaction with Europium Salts: The prepared butyl hydrogen butylphosphonate is then reacted with europium chloride or europium nitrate in a suitable solvent, often under reflux conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl hydrogen butylphosphonate–europium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form europium oxides.
Reduction: Reduction reactions may lead to the formation of europium metal or lower oxidation state compounds.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Europium oxides and phosphonic acid derivatives.
Reduction: Europium metal and reduced phosphonate compounds.
Substitution: Various substituted phosphonates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl hydrogen butylphosphonate–europium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in bioimaging and as a fluorescent marker due to europium’s luminescent properties.
Industry: Utilized in the manufacturing of luminescent materials, such as phosphors for LED lights and display screens.
Wirkmechanismus
The mechanism by which butyl hydrogen butylphosphonate–europium (1/1) exerts its effects is primarily through its interaction with molecular targets via its phosphonate and europium components. The phosphonate group can form strong bonds with metal ions and other substrates, while europium’s luminescent properties enable its use in imaging and detection applications. The compound’s ability to participate in various chemical reactions further enhances its versatility in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium Chloride (EuCl3): A commonly used europium compound with similar luminescent properties.
Europium Nitrate (Eu(NO3)3): Another europium compound used in similar applications.
Butyl Phosphonate Compounds: Various butyl phosphonate derivatives with different functional groups.
Uniqueness
Butyl hydrogen butylphosphonate–europium (1/1) is unique due to its combination of phosphonate and europium components, providing both chemical reactivity and luminescent properties. This dual functionality makes it particularly valuable in applications requiring both chemical interaction and detection capabilities.
Eigenschaften
CAS-Nummer |
25589-03-1 |
|---|---|
Molekularformel |
C8H19EuO3P |
Molekulargewicht |
346.17 g/mol |
IUPAC-Name |
butoxy(butyl)phosphinic acid;europium |
InChI |
InChI=1S/C8H19O3P.Eu/c1-3-5-7-11-12(9,10)8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
HPLVRVABBZRRFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CCCC)O.[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


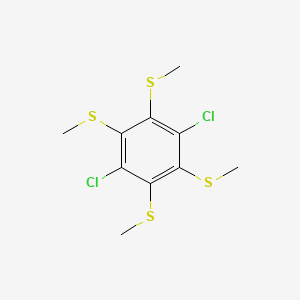
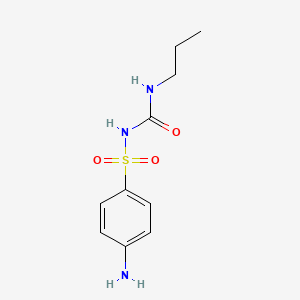
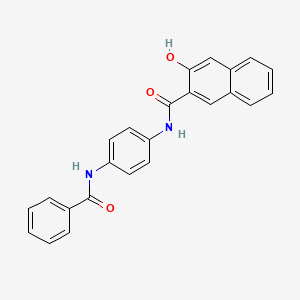



![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)


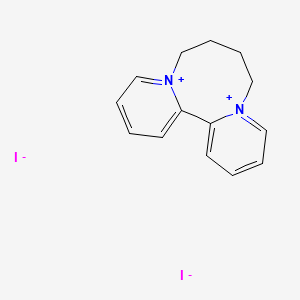

![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)

